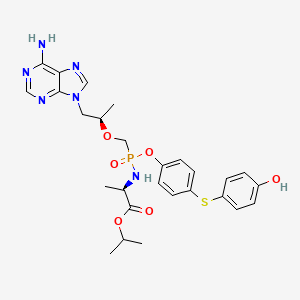
1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene is an organic compound with the molecular formula C18H36O2Si2. It is a derivative of cyclohexa-1,4-diene where the hydrogen atoms at positions 1 and 5 are replaced by tert-butyldimethylsilyloxy groups. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene typically involves the reaction of cyclohexa-1,4-diene with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding diols.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Diols
Reduction: Cyclohexane derivatives
Substitution: Alcohols or other substituted derivatives
Scientific Research Applications
1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyloxy groups form stable silyl ethers with hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The protection is reversible, allowing for the selective deprotection of hydroxyl groups under mild conditions using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a tert-butyldimethylsilyloxy group used for protecting hydroxyl functionalities.
4-((tert-butyldimethylsilyl)oxy)butan-1-amine: Similar in structure and used for protecting amine functionalities.
Uniqueness
1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene is unique due to its dual silyl ether groups on a cyclohexa-1,4-diene backbone, providing enhanced stability and protection for multiple hydroxyl groups simultaneously. This makes it particularly useful in complex synthetic routes where multiple protection and deprotection steps are required .
Properties
Molecular Formula |
C18H36O2Si2 |
|---|---|
Molecular Weight |
340.6 g/mol |
IUPAC Name |
tert-butyl-[5-[tert-butyl(dimethyl)silyl]oxycyclohexa-1,4-dien-1-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H36O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h12-13H,11,14H2,1-10H3 |
InChI Key |
YLCUGHUTVHOVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCC=C(C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


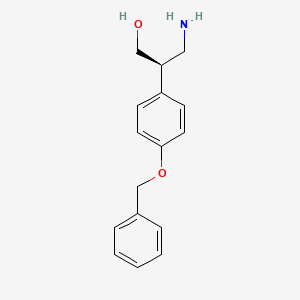

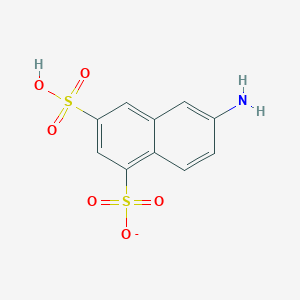

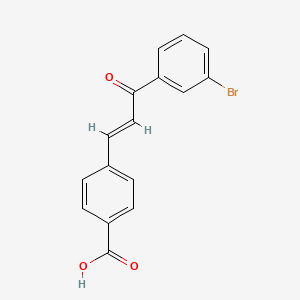
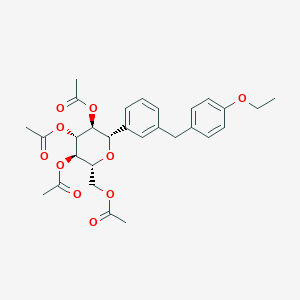

![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
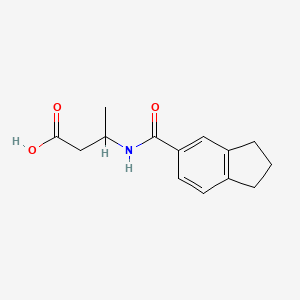


![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)

